5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione
Description
5-(1,3-Benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione (hereafter referred to by its full name) is a heterocyclic compound featuring a pyrimidine-2,4,6-trione core substituted with a 1,3-benzodioxole moiety via a methylidene linker. This structure is characterized by a six-membered pyrimidine ring with three ketone groups and a fused benzodioxolyl group, which confers unique electronic and steric properties. The compound is of interest due to its structural similarity to pharmacologically active barbiturates and related trione derivatives .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-10-7(11(16)14-12(17)13-10)3-6-1-2-8-9(4-6)19-5-18-8/h1-4H,5H2,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGTQPGBBWIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293049 | |
| Record name | 5-(1,3-benzodioxol-5-ylmethylene)pyrimidine-2,4,6(1h,3h,5h)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4551-03-5 | |
| Record name | NSC86984 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(1,3-benzodioxol-5-ylmethylene)pyrimidine-2,4,6(1h,3h,5h)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles replace hydrogen atoms. Common reagents include halogens and alkylating agents.
Scientific Research Applications
5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor and antimicrobial activities.
Materials Science: The unique structure of this compound allows it to be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: Researchers have explored its effects on cellular processes, including apoptosis and cell cycle regulation, making it valuable for understanding disease mechanisms.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine-Trione Core
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione
- Structure : Contains an indole substituent and a hydroxyl group at the C5 position.
- Synthesis: Prepared via reaction of alloxan hydrate with indole in methanol at room temperature, yielding high-purity crystals characterized by XRD .
- Key Differences: The hydroxyl group enhances hydrogen-bonding capacity compared to the methylidene-linked benzodioxole group in the target compound.
5-(5-Methylfuran-2-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione
- Structure : Substituted with a 5-methylfuran group and a hydroxyl group at C3.
- Synthesis : Synthesized similarly to the indole derivative but using 5-methylfuran as the aromatic reactant.
- Key Differences : The furan ring, being less electron-rich than benzodioxole, may reduce π-π stacking interactions in solid-state structures .
Secobarbital (5-(1-Methylbutyl)-5-prop-2-enyl-hexahydropyrimidine-2,4,6-trione)
- Structure : A barbiturate with alkyl substituents (1-methylbutyl and propenyl groups) at C4.
- Pharmacology : Acts as a central nervous system depressant, highlighting the pharmacological relevance of pyrimidine-trione derivatives.
- Key Differences : The absence of aromatic substituents in secobarbital reduces planarity and alters binding to biological targets compared to benzodioxole-containing analogs .
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : The benzodioxole group in the target compound likely participates in C–H···O interactions, as observed in related compounds like 5-(indol-3-yl)-5-hydroxypyrimidine-trione, where XRD studies reveal extensive hydrogen-bonding networks .
- Comparison with Dimethyl Derivatives : In 5-[1-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-2-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, steric hindrance from methyl groups disrupts planarity, reducing crystallinity compared to the target compound .
Pharmacological Implications
- Benzodioxole vs. Indole/Furan : The 1,3-benzodioxole moiety may confer enhanced metabolic stability compared to indole or furan derivatives, which are more susceptible to oxidative degradation.
- Barbiturate-like Activity: While secobarbital and other alkyl-substituted triones exhibit sedative effects, aromatic substituents in the target compound could redirect bioactivity toward non-CNS targets, such as enzyme inhibition or antimicrobial activity .
Biological Activity
5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzodioxole moiety, which is known for its pharmacological properties, alongside a hexahydropyrimidine core that may facilitate various biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , and it can be characterized as a heterocyclic organic compound belonging to the pyrimidine class. Its structural characteristics suggest potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O5 |
| Molecular Weight | 342.33 g/mol |
| CAS Number | 82978-00-5 |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves multi-step organic reactions. These methods require careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Biological Activity
Research indicates that compounds similar to 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione exhibit various biological activities:
- Antioxidant Activity : Compounds containing benzodioxole structures are known for their antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further research is necessary to quantify this effect and explore its mechanisms.
- Anticancer Potential : Some derivatives of hexahydropyrimidines have shown promise in inhibiting cancer cell proliferation in vitro. The specific mechanisms through which 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione exerts anticancer effects remain to be elucidated.
The mechanism of action for this compound is largely dependent on its interactions at the molecular level with various biological targets. Experimental studies are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 5-(1,3-benzodioxol-5-ylmethylidene)hexahydropyrimidine-2,4,6-trione:
- Study 1 : A study published in Nature Reviews Drug Discovery highlighted the potential of benzodioxole derivatives in drug development due to their ability to selectively bind to specific receptors with minimal side effects .
- Study 2 : Research conducted on hexahydropyrimidines demonstrated their efficacy in inhibiting specific cancer cell lines through apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
